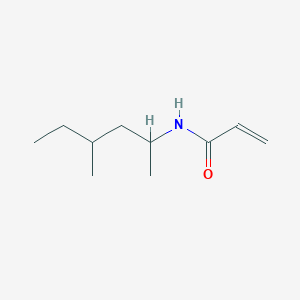
N-(4-methylhexan-2-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Enamides such as N-(4-methylhexan-2-yl)prop-2-enamide are important pharmacophores found in various natural products and are increasingly used as reagents for asymmetric incorporation of nitrogen functionality. The synthesis of geometrically defined enamides, which includes compounds like N-(4-methylhexan-2-yl)prop-2-enamide, is challenging, particularly for highly substituted and Z-enamides .
Synthesis Analysis
A general method for the synthesis of enamides involves the isomerization of N-allyl amides to form Z-di-, tri-, and tetrasubstituted enamides with high geometric selectivity. This process is atom economic and represents the first examples of catalytic isomerization of N-allyl amides to form nonpropenyl disubstituted, tri-, and tetrasubstituted enamides . Another approach for synthesizing related enamides is the reaction of 2-arylethylamines with methacryloyl chloride in ethylene dichloride, yielding various N-(2-arylethyl)-2-methylprop-2-enamides with high yields .
Molecular Structure Analysis
The structure of enamides can be confirmed using techniques such as 1H NMR, 13C NMR, IR, and HR-MS. For instance, the structure of N-(2-arylethyl)-2-methylprop-2-enamides was confirmed using these methods . Additionally, X-ray single crystallography can reveal the solid-state properties of related compounds, providing insights into their molecular structure .
Chemical Reactions Analysis
Enamides can participate in various chemical reactions. For example, ynamides can undergo [4+2] cycloaddition with 2-halomethyl phenols to construct 2-amino-4H-chromenes and α-halo enamides simultaneously under catalyst-free conditions . This reaction exhibits good functional group tolerance and high yields, involving the formation of active intermediates like keteniminium and o-methylene quinone .
Physical and Chemical Properties Analysis
The physical and chemical properties of enamides can be characterized by several analytical techniques. For instance, the adsorption studies of molecularly imprinted polymers derived from enamides show high affinity towards target biomolecules, indicating the functional significance of the enamide structure . The solid-state properties, such as colorimetric sensing abilities of related benzamide derivatives, can be studied through UV-Vis absorption and NMR analyses, demonstrating the potential for applications like anion detection .
Applications De Recherche Scientifique
Microbial Mediated Abiotic Transformations
In environmental science, research indicates the involvement of microbial processes in the abiotic transformations of compounds under denitrifying conditions, leading to the formation and retransformation of transformation products. These findings are crucial for understanding the environmental fate of chemically active substances in water treatment and natural aquatic systems (Nödler et al., 2012).
Therapeutic and Pharmacological Potential
Enaminones, to which N-(4-methylhexan-2-yl)prop-2-enamide is structurally related, have been explored for their therapeutic potential, including anticonvulsant properties. Research has highlighted their significant role in developing new therapeutic agents, emphasizing the importance of understanding their pharmacophore activity (Eddington et al., 2000).
Synthesis and Catalysis
The synthesis of enaminones through catalyzed reactions represents a key area of interest in organic chemistry. Studies demonstrate innovative methods for creating enaminones, providing valuable insights into catalysis and reaction mechanisms. These synthetic routes offer potential for creating diverse compounds with significant applications in pharmaceuticals and materials science (Miura et al., 2012).
Applications in Organic Synthesis
N-(4-methylhexan-2-yl)prop-2-enamide and related compounds have been utilized as intermediates in organic synthesis, demonstrating their versatility in constructing complex molecular architectures. This includes the synthesis of polysubstituted pyrroles and pyridines, highlighting their role in developing novel organic molecules with potential applications in various fields, including pharmaceuticals (Cacchi et al., 2008).
Safety and Hazards
Propriétés
IUPAC Name |
N-(4-methylhexan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-5-8(3)7-9(4)11-10(12)6-2/h6,8-9H,2,5,7H2,1,3-4H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUINFQIUQSHRHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(C)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylhexan-2-yl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

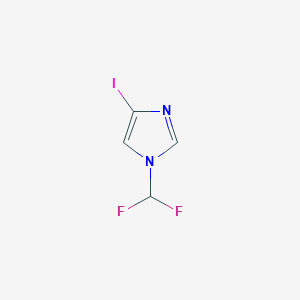
![2'-(4-Ethoxyphenyl)-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2554170.png)
![3-(4-Bromophenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2554171.png)
![N-(4-(2-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2554173.png)
![tert-Butyl (7S)-7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2554175.png)
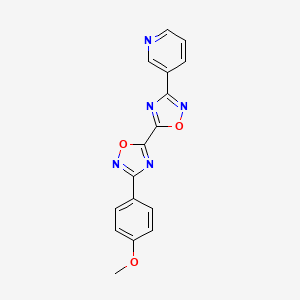
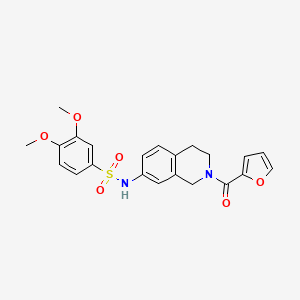
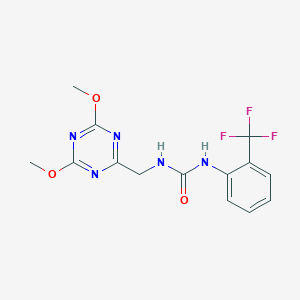
![{2-[2-(3-Bromophenyl)benzimidazolyl]ethoxy}benzene](/img/structure/B2554183.png)
![1'-[(4-methoxyphenyl)acetyl]-4H-spiro[1,2,4-benzothiadiazine-3,4'-piperidine] 1,1-dioxide](/img/structure/B2554184.png)
![1-allyl-2-(p-tolyl)-1H-benzo[d]imidazole](/img/structure/B2554185.png)
amino]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2554186.png)

![N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide](/img/structure/B2554189.png)